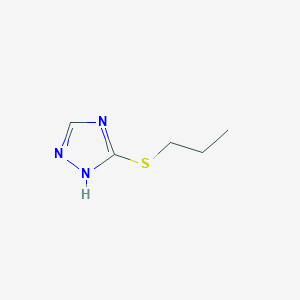

3-Propylthio-4H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-2-3-9-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJVYOXCHCXLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371929 | |

| Record name | 3-Propylthio-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34945-15-8 | |

| Record name | 3-Propylthio-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Propylthio-4H-1,2,4-triazole (CAS Number: 34945-15-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Propylthio-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, spectral characterization, potential therapeutic applications, and the underlying mechanistic rationale for its biological activity. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and dipole character, allow for high-affinity interactions with a wide range of biological targets.[1] The incorporation of a thioether linkage at the 3-position, as seen in this compound, further enhances the molecule's lipophilicity and potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery.

| Property | Value | Source |

| CAS Number | 34945-15-8 | Internal |

| Molecular Formula | C₅H₉N₃S | Internal |

| Molecular Weight | 143.21 g/mol | Internal |

| Appearance | White to off-white crystalline solid (predicted) | Internal |

| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-200°C | [1] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Internal |

Expected Spectral Characteristics:

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR | - Propyl group: A triplet around 0.9-1.1 ppm (CH₃), a sextet around 1.6-1.8 ppm (CH₂), and a triplet around 2.9-3.2 ppm (S-CH₂). - Triazole ring: A broad singlet for the N-H proton (δ > 10 ppm, exchangeable with D₂O) and a singlet for the C-H proton around 8.0-8.5 ppm. |

| ¹³C NMR | - Propyl group: Signals around 13-14 ppm (CH₃), 22-24 ppm (CH₂), and 33-35 ppm (S-CH₂). - Triazole ring: Two signals for the triazole carbons, one for the C-S carbon around 160-170 ppm and another for the C-H carbon around 140-150 ppm. |

| IR (cm⁻¹) | - N-H stretch: A broad band in the region of 3100-3400 cm⁻¹. - C-H stretch: Bands in the 2800-3000 cm⁻¹ region. - C=N stretch: A sharp peak around 1600-1650 cm⁻¹. - C-S stretch: A weaker band in the 600-800 cm⁻¹ region. |

| Mass Spectrometry | - [M+H]⁺: A prominent peak at m/z 144.0590, corresponding to the protonated molecule. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, starting from readily available starting materials. The causality behind this experimental choice lies in the robust and well-established reactivity of the precursor molecules.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 4H-1,2,4-triazole-3-thiol (Precursor)

The initial and critical step is the synthesis of the 4H-1,2,4-triazole-3-thiol precursor. This is accomplished via the cyclization of thiosemicarbazide with formic acid. This acid-catalyzed condensation and subsequent intramolecular cyclization is a high-yielding and reliable method for constructing the triazole ring.

-

Materials:

-

Thiosemicarbazide

-

Formic acid (85%)

-

Reflux condenser

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

-

Protocol:

-

In a round-bottom flask, a mixture of thiosemicarbazide and an excess of formic acid is prepared.

-

The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

-

The resulting solid is triturated with cold water, filtered, washed with water to remove any remaining impurities, and dried to yield 4H-1,2,4-triazole-3-thiol.

-

Step 2: S-Propylation of 4H-1,2,4-triazole-3-thiol

The final step involves the selective S-alkylation of the thiol group of the precursor. The use of a base is crucial here to deprotonate the thiol, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of 1-bromopropane.

-

Materials:

-

4H-1,2,4-triazole-3-thiol

-

1-Bromopropane

-

Potassium hydroxide (KOH) or another suitable base

-

Ethanol or another suitable solvent

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

-

Protocol:

-

4H-1,2,4-triazole-3-thiol is dissolved in ethanol in a round-bottom flask.

-

An equimolar amount of potassium hydroxide, dissolved in a minimal amount of water or ethanol, is added dropwise to the solution with stirring.

-

An equimolar amount of 1-bromopropane is then added to the reaction mixture.

-

The mixture is stirred at room temperature or gently heated for 2-4 hours. The reaction progress is monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Potential Therapeutic Applications and Biological Activity

Derivatives of 3-alkylthio-1,2,4-triazole have demonstrated a broad spectrum of biological activities, making this compound a compound of significant interest for drug discovery programs.

Antimicrobial Activity:

Numerous studies have highlighted the potent antibacterial and antifungal properties of 3-alkylthio-1,2,4-triazole derivatives.[4][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting cytochrome P450 enzymes like CYP121.[3] Other potential targets include dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[2]

Anticancer Activity:

The 1,2,4-triazole scaffold is also a key feature in several anticancer agents.[1] The anticancer activity of 3-alkylthio-1,2,4-triazole derivatives is believed to be mediated through various mechanisms, including the inhibition of protein kinases, which are critical for cancer cell proliferation and survival.[9] Some derivatives have also been shown to induce apoptosis and arrest the cell cycle in cancer cells.[11][12]

Potential Molecular Targets and Signaling Pathways

Caption: Postulated mechanisms of action for this compound.

Quantitative Biological Data for Related Compounds:

While specific IC₅₀ or MIC values for this compound are not extensively reported, data from closely related analogs provide valuable insights into its potential potency.

| Compound Type | Activity | Target/Organism | Reported Values (IC₅₀/MIC) | Reference |

| 3-Aryl-5-(alkyl-thio)-1H-1,2,4-triazoles | Anti-tubercular | Mycobacterium tuberculosis | IC₅₀: 0.03-6.96 µg/mL | [3] |

| 1,2,4-Triazolo[3,4-b][3][7][13]thiadiazines | Antibacterial | E. coli, P. aeruginosa | MIC: 3.125 µg/mL | [1] |

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC: 0.5–1 µM | [1] |

| Diarylurea derivatives with a triazole moiety | Anticancer | HT-29, H460, MDA-MB-231 cancer cells | IC₅₀: 0.85-1.54 µM | [1] |

| 4,5-disubstituted-1,2,4-triazol-3-thione derivatives | Anticancer | MCF-7 breast cancer cells | IC₅₀: 4.23 µM | [14] |

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. Based on the safety data sheets of related triazole compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities exhibited by its analogs make it an attractive candidate for further investigation. Future research should focus on the comprehensive biological evaluation of this compound against a panel of microbial strains and cancer cell lines to determine its specific activity profile. Furthermore, detailed mechanistic studies are warranted to elucidate its precise molecular targets and signaling pathways. The insights gained from such studies will be invaluable for the rational design and optimization of more potent and selective 1,2,4-triazole-based drugs.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and molecular docking studies of novel 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles derivatives targeting Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. rsc.org [rsc.org]

- 8. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]

- 9. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isres.org [isres.org]

- 13. rsc.org [rsc.org]

- 14. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Properties and Applications of 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine (C5H9N3S)

Abstract

The molecular formula C5H9N3S represents a multitude of isomers, each with unique physicochemical properties and potential biological activities. This guide focuses on a particularly relevant isomer, 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine , chosen for its embodiment of the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry. We will provide an in-depth exploration of its structural features, predicted properties, synthesis, and potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a heterocyclic pharmacophore of significant interest in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity for diverse substitutions, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. Our chosen molecule, 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine, features this core, along with a chiral ethylamine side chain, presenting a rich chemical space for exploration.

Molecular Structure and Key Features

-

Molecular Formula: C5H9N3S

-

IUPAC Name: 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine

-

CAS Number: 104797-73-1

-

Molecular Weight: 143.21 g/mol

-

Key Structural Features:

-

2-Aminothiazole Core: A five-membered aromatic ring containing sulfur and nitrogen, with an amino group at the 2-position. This core is known to be involved in key binding interactions with various biological targets.

-

Chiral Center: The ethylamine side chain at the 4-position creates a stereocenter, meaning the molecule can exist as two enantiomers (R and S). This is a critical consideration in drug development, as enantiomers often exhibit different pharmacological activities and metabolic profiles.

-

Primary Amino Groups: The molecule possesses two primary amino groups, which can act as hydrogen bond donors and serve as sites for further chemical modification.

-

Physicochemical and Pharmacokinetic Profile (Predicted)

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the predicted properties of 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine, which are crucial for assessing its drug-likeness.

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol/Water) | -0.2 to 0.5 | Indicates the molecule's lipophilicity. A low logP suggests good aqueous solubility, which is favorable for oral bioavailability. |

| pKa (Acid Dissociation Constant) | ~6.5 (side chain NH2), ~4.0 (thiazole NH2) | The presence of multiple basic centers affects the molecule's charge state at physiological pH, influencing its solubility, permeability, and interaction with targets. |

| Topological Polar Surface Area (TPSA) | ~90 Ų | A measure of the molecule's polarity. A TPSA below 140 Ų is generally associated with good cell membrane permeability. |

| Number of Hydrogen Bond Donors | 3 | These groups are crucial for forming interactions with biological targets, but an excessive number can hinder membrane permeability. |

| Number of Hydrogen Bond Acceptors | 3 | These sites also contribute to target binding and solubility. |

| Rotatable Bonds | 2 | A low number of rotatable bonds is generally favorable for binding affinity, as it reduces the entropic penalty upon binding to a target. |

These predicted properties suggest that 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine has a favorable profile for a drug candidate, with good solubility and potential for membrane permeability.

Synthesis and Characterization

The synthesis of 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine can be achieved through a multi-step process, leveraging the well-established Hantzsch thiazole synthesis.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route:

Caption: A potential synthetic pathway for 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine.

Detailed Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the initial step of the synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirring solution, add 3-chlorobutan-2-one (1.0 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the 4-methyl-2-aminothiazole intermediate.

Structural Characterization Workflow

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Caption: Workflow for the analytical characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as N-H and C=N bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound and to separate enantiomers if a chiral column is used.

Potential Biological Applications and Mechanism of Action

Derivatives of the 2-aminothiazole scaffold have shown a wide range of biological activities. The structure of 1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine suggests it could be investigated for several applications.

Kinase Inhibition

The 2-aminothiazole core is a well-known "hinge-binding" motif in many kinase inhibitors. The amino group and the thiazole nitrogen can form key hydrogen bonds with the kinase hinge region.

Caption: Proposed mechanism of action for kinase inhibition.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

-

Reagents and Plate Preparation: Prepare a solution of the test compound in DMSO. In a 384-well plate, add the kinase, a fluorescently-labeled peptide substrate, and ATP.

-

Compound Addition: Add the test compound at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate, typically using a fluorescence-based detection method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve.

Conclusion and Future Directions

1-(2-amino-1,3-thiazol-4-yl)ethan-1-amine, with its 2-aminothiazole core and chiral side chain, represents a promising starting point for further investigation in drug discovery. Its favorable predicted physicochemical properties and the known biological activities of related compounds make it a compelling candidate for screening against various targets, particularly protein kinases. Future work should focus on the stereoselective synthesis of its enantiomers to elucidate their individual pharmacological profiles, followed by lead optimization to enhance potency and selectivity.

Spectroscopic Characterization of 3-Propylthio-4H-1,2,4-triazole: A Technical Guide

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique chemical properties. The functionalization of this scaffold allows for the fine-tuning of its characteristics, leading to the development of novel therapeutic agents and advanced materials. Among its myriad derivatives, 3-Propylthio-4H-1,2,4-triazole emerges as a compound of significant interest. The introduction of a propylthio group at the 3-position can modulate the lipophilicity and electronic properties of the triazole ring, potentially influencing its biological targets and reactivity.

A thorough understanding of the molecular structure is paramount for elucidating its function and guiding further derivatization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means to probe the intricate details of molecular architecture. This technical guide offers an in-depth analysis of the predicted spectroscopic data for this compound, grounded in established principles and data from related structures. The protocols and interpretations presented herein are designed to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of substituted 1,2,4-triazoles.

Molecular Structure and Tautomerism

The 1,2,4-triazole ring can exist in different tautomeric forms. For this compound, the predominant tautomer is expected to be the 4H-form, where the proton is located on the nitrogen at position 4. This is a common feature for many 3-substituted-1,2,4-triazoles.

Caption: Predicted structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

-

For quantitative ¹³C NMR, a higher concentration may be necessary.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

-

Securely cap the NMR tube.

2. ¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30).[1]

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1]

-

The spectral width is typically set to 16 ppm, centered around 6 ppm.[1]

-

A sufficient number of scans (e.g., 8-16) should be collected to achieve a good signal-to-noise ratio.[1]

3. ¹³C NMR Acquisition:

-

Following ¹H NMR, acquire the ¹³C NMR spectrum.

-

A standard proton-decoupled pulse sequence is typically used.[2]

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required.[3]

-

For routine spectra of small molecules, a 30° pulse, a 4 s acquisition time, and no relaxation delay are often suitable.[4]

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and reference it to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants.[5][6]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.8 | br s | 1H | N-H (Triazole) |

| ~8.5 | s | 1H | C5-H (Triazole) |

| ~3.1 | t | 2H | S-CH₂ |

| ~1.7 | sext | 2H | S-CH₂-CH₂ |

| ~0.9 | t | 3H | CH₃ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C3 (Triazole) |

| ~145 | C5 (Triazole) |

| ~32 | S-CH₂ |

| ~22 | S-CH₂-CH₂ |

| ~13 | CH₃ |

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum reveals several key features. A broad singlet observed at a downfield chemical shift of approximately 13.8 ppm is characteristic of the N-H proton of the triazole ring. The proton attached to C5 of the triazole ring is expected to appear as a singlet around 8.5 ppm. The propylthio group will exhibit a typical splitting pattern: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the adjacent methylene group (~1.7 ppm), and a triplet for the methylene group directly attached to the sulfur atom (~3.1 ppm). The downfield shift of the S-CH₂ group is due to the deshielding effect of the electronegative sulfur atom.

In the ¹³C NMR spectrum, the two carbon atoms of the triazole ring are expected to resonate at approximately 165 ppm (C3) and 145 ppm (C5). The carbon attached to the sulfur atom (C3) is significantly deshielded. The carbons of the propyl group will appear in the aliphatic region, with the S-CH₂ carbon around 32 ppm, the central methylene carbon around 22 ppm, and the terminal methyl carbon around 13 ppm.

Caption: Predicted ¹H and ¹³C NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound.

Experimental Protocol: FTIR Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Finely grind 1-2 mg of the solid this compound with an agate mortar and pestle.[7]

-

Mix the ground sample thoroughly with 100-200 mg of dry, IR-grade potassium bromide (KBr).[7]

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[7]

2. Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[8]

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | N-H stretch (Triazole ring) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| ~1620 | Medium | C=N stretch (Triazole ring) |

| ~1550 | Medium | N-N stretch (Triazole ring) |

| ~1280 | Medium | C-N stretch (Triazole ring) |

| ~700 | Medium | C-S stretch |

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands. A medium intensity band in the region of 3100-3000 cm⁻¹ can be attributed to the N-H stretching vibration of the triazole ring.[9] The aliphatic C-H stretching vibrations of the propyl group will appear in the 2960-2850 cm⁻¹ range.[10] The stretching vibrations of the C=N and N-N bonds within the triazole ring are expected to give rise to absorptions around 1620 cm⁻¹ and 1550 cm⁻¹, respectively. The C-N stretching vibration of the ring is likely to be observed around 1280 cm⁻¹. A band in the region of 700 cm⁻¹ can be assigned to the C-S stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[9]

2. Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[11][12] This process, known as electron ionization, causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺•).[11][12]

3. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

4. Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Data

| m/z | Predicted Identity of Fragment |

| 143 | [M]⁺• (Molecular Ion) |

| 114 | [M - C₂H₅]⁺ |

| 100 | [M - C₃H₇]⁺• |

| 71 | [C₃H₇S]⁺ |

| 69 | [Triazole ring fragment]⁺ |

Interpretation of Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺•) at an m/z of 143, corresponding to its molecular weight. The fragmentation pattern will likely involve the cleavage of the propylthio side chain. A common fragmentation pathway for N-heterocycles is the loss of alkyl radicals.[13] Therefore, we can anticipate a fragment ion at m/z 114, corresponding to the loss of an ethyl radical ([M - C₂H₅]⁺), and a significant peak at m/z 100, resulting from the loss of the entire propyl radical ([M - C₃H₇]⁺•). The fragmentation of the propylthio group itself could lead to a fragment at m/z 71, corresponding to [C₃H₇S]⁺. Further fragmentation of the triazole ring would produce smaller charged species, such as a fragment at m/z 69. The fragmentation of heterocyclic compounds can be complex, but these predicted fragments are based on established principles.[14]

Caption: Plausible mass spectral fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and Mass Spectrometry data, along with the detailed experimental protocols and interpretations, offer a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural elucidation of this and related 1,2,4-triazole derivatives. By understanding the fundamental spectroscopic properties of this core structure, scientists are better equipped to explore its potential applications and design novel molecules with enhanced functionalities.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sc.edu [sc.edu]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. emerypharma.com [emerypharma.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. connectsci.au [connectsci.au]

- 14. scispace.com [scispace.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-Propylthio-4H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 3-Propylthio-4H-1,2,4-triazole. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established pharmaceutical and chemical development principles, offers a robust methodology for its complete physicochemical profiling. By leveraging an understanding of the constituent 1,2,4-triazole and thioether moieties, we present detailed protocols and the scientific rationale necessary for researchers, scientists, and drug development professionals to generate reliable and reproducible data. This guide is designed to be a self-validating system, enabling the user to thoroughly investigate the properties of this compound and similar molecules.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a propylthio group. The 1,2,4-triazole core is a common scaffold in many pharmaceutical agents, known for its metabolic stability and ability to engage in hydrogen bonding.[1] The thioether linkage, while offering synthetic versatility, introduces potential metabolic and chemical liabilities, primarily through oxidation. A thorough understanding of the solubility and stability of this molecule is paramount for its potential applications in drug discovery and development, as these properties fundamentally influence bioavailability, formulation, and shelf-life.

Key Structural Features and Anticipated Properties:

-

1,2,4-Triazole Ring: This polar, aromatic heterocycle is expected to contribute to aqueous solubility. The NH proton of the triazole ring is weakly acidic, with a pKa around 10.26, while the ring nitrogens are weakly basic.[2][3][4] This amphoteric nature suggests that solubility will be pH-dependent.

-

Propylthio Group: The propyl group introduces lipophilicity, which will influence solubility in organic solvents and may decrease aqueous solubility compared to the unsubstituted triazole. The thioether sulfur atom is a potential site for oxidation.

Foundational Principles: Solubility and Stability

Solubility: A Tale of Two Equilibria

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. It is essential to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often high-throughput, conditions. It is typically determined by adding a concentrated DMSO stock solution to an aqueous buffer.[5][6][7][8] While not a true thermodynamic value, it is invaluable for early-stage drug discovery for ranking compounds and identifying potential solubility issues.

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[6][9][10][11] It is a more time-consuming measurement but provides the definitive solubility value necessary for pre-formulation and late-stage development.

The "like dissolves like" principle is a fundamental concept in predicting solubility.[12][13][14] Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. For this compound, a balance between the polar triazole ring and the non-polar propylthio group will dictate its solubility profile across a range of solvents.

Stability: Unveiling Degradation Pathways

Chemical stability is the ability of a substance to resist chemical change over time. For pharmaceutical compounds, stability is a critical quality attribute that ensures safety and efficacy. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[2][15][16][17][18] This process, known as forced degradation or stress testing, is a regulatory requirement and is crucial for the development of stability-indicating analytical methods.[19][20]

Based on the structure of this compound, the following degradation pathways are anticipated:

-

Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is often a primary degradation pathway for molecules containing a thioether.

-

Hydrolysis: While generally stable, the triazole ring or the thioether linkage could be susceptible to hydrolysis under extreme pH and temperature conditions.

-

Photolysis: Exposure to UV or visible light can induce degradation in many organic molecules. Triazole derivatives have been shown to have some photostability, but this must be experimentally verified.[21][22][23]

-

Thermal Degradation: High temperatures can lead to decomposition. 1,2,4-triazole derivatives are known for their good thermal stability.[5][16][17]

Experimental Protocols

The following protocols are designed to provide a comprehensive assessment of the solubility and stability of this compound.

Solubility Determination

This high-throughput method provides a rapid assessment of solubility.

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Causality: The use of a DMSO stock solution allows for rapid assessment but can lead to supersaturation, which is why this is a kinetic measurement. The nephelometer detects the formation of precipitate, which scatters light.

This method determines the true equilibrium solubility.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

Causality: By allowing the system to reach equilibrium, this method provides a true measure of the maximum amount of compound that can dissolve in a given solvent.

Data Presentation: Solubility Profile of this compound

| Solvent System | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| Water | [Experimental Data] | [Experimental Data] |

| PBS (pH 5.0) | [Experimental Data] | [Experimental Data] |

| PBS (pH 7.4) | [Experimental Data] | [Experimental Data] |

| PBS (pH 9.0) | [Experimental Data] | [Experimental Data] |

| Ethanol | [Experimental Data] | [Experimental Data] |

| Methanol | [Experimental Data] | [Experimental Data] |

| Acetonitrile | [Experimental Data] | [Experimental Data] |

| Dichloromethane | [Experimental Data] | [Experimental Data] |

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies are essential for developing a stability-indicating analytical method.

A robust, stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products.

Starting HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV-Vis scan of the compound)

-

Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media. Also, expose the solid compound to thermal and photolytic stress.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

Causality: The choice of stressors is based on the chemical structure of the molecule. The acidic and basic conditions will probe the hydrolytic stability of the triazole ring and thioether linkage. Hydrogen peroxide is a common oxidizing agent that will specifically target the thioether. Thermal and photolytic stress simulate potential storage and handling conditions.

Data Presentation: Summary of Forced Degradation Studies

| Stress Condition | % Degradation of Parent Compound | Number of Degradants | Observations |

| 0.1 M HCl, 60°C | [Experimental Data] | [Experimental Data] | [e.g., Major degradant at RRT 0.8] |

| 0.1 M NaOH, 60°C | [Experimental Data] | [Experimental Data] | [e.g., Rapid degradation observed] |

| 3% H₂O₂, RT | [Experimental Data] | [Experimental Data] | [e.g., Two major degradants formed] |

| 80°C (Solid) | [Experimental Data] | [Experimental Data] | [e.g., No significant degradation] |

| Photostability (ICH Q1B) | [Experimental Data] | [Experimental Data] | [e.g., Minor degradation in solution] |

Visualization of Workflows

Caption: Workflow for determining kinetic and thermodynamic solubility.

Caption: Workflow for forced degradation and stability assessment.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded approach to characterizing the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, researchers can generate the critical data needed for informed decision-making in drug discovery and development. The insights gained from these studies will facilitate the development of suitable formulations, establish appropriate storage conditions, and ensure the overall quality and safety of any potential therapeutic agent based on this scaffold. Future work should focus on the structural elucidation of any identified degradation products to provide a complete understanding of the molecule's stability profile.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 6. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijmtlm.org [ijmtlm.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06773E [pubs.rsc.org]

- 15. jocpr.com [jocpr.com]

- 16. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 17. Thioester - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. gsconlinepress.com [gsconlinepress.com]

- 20. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Potential biological activities of 3-Propylthio-4H-1,2,4-triazole derivatives

An In-depth Technical Guide on the Core Biological Activities of 3-Propylthio-4H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a pharmacophore.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to a wide array of clinically approved drugs with diverse therapeutic applications.[2][3] Their unique structural features, including hydrogen bonding capabilities and metabolic stability, allow them to interact with various biological targets with high affinity.[4] The broad spectrum of pharmacological activities associated with 1,2,4-triazole derivatives encompasses antifungal, antibacterial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][5][6][7] This guide focuses specifically on the burgeoning class of this compound derivatives, exploring their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential.

Core Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with the formation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core. This is often achieved through the cyclization of a substituted thiosemicarbazide in an alkaline medium.[8][9] The resulting thiol is then subjected to an S-alkylation reaction with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to yield the target 3-propylthio derivative.

General Synthetic Workflow

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of 3-(Propylthio)-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole

-

Synthesis of 4-phenyl-1-(isonicotinoyl)thiosemicarbazide: To a solution of isonicotinic acid hydrazide (10 mmol) in ethanol (50 mL), phenyl isothiocyanate (10 mmol) is added. The mixture is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

-

Synthesis of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The thiosemicarbazide (8 mmol) is dissolved in an aqueous solution of sodium hydroxide (8%, 25 mL) and refluxed for 6-8 hours. The solution is then cooled and acidified with dilute hydrochloric acid. The formed precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the triazole-3-thiol.

-

Synthesis of 3-(Propylthio)-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole: To a solution of the triazole-3-thiol (5 mmol) in ethanol (30 mL), potassium hydroxide (5 mmol) is added, followed by 1-bromopropane (5.5 mmol). The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final compound.

Antimicrobial and Antifungal Activities

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents.[1][10] The presence of the thioether linkage at the 3-position of the triazole ring is often associated with enhanced biological activity. These compounds are thought to exert their effects through various mechanisms, including the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Antimicrobial Susceptibility Data

| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |

| 1a | 4-chlorophenyl | Staphylococcus aureus | 31.25 | |

| 1b | 4-chlorophenyl | Escherichia coli | 62.5 | |

| 2a | 4-ethylphenyl | Candida albicans | 62.5 | |

| 3a | 2-bromophenyl | S. aureus | Moderate Activity | |

| 3b | 2-bromophenyl | C. albicans | Moderate Activity |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard.

-

Preparation of Microtiter Plate: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The 1,2,4-triazole scaffold is a privileged structure in the design of novel anticancer agents.[11] Derivatives incorporating this moiety have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[12] The proposed mechanisms of action are diverse and include inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[13][14]

In Vitro Cytotoxicity Data

| Compound ID | R Group | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4a | 3-bromophenylamino | MCF-7 (Breast) | Not specified, potent | [15] |

| 4b | 3-bromophenylamino | HCT-116 (Colon) | Not specified, potent | [15] |

| 5a | 4-fluorophenyl | HepG2 (Liver) | Not specified, potent | [4] |

| 6a | Aryl substituted | MDA-MB-231 (Breast) | Potent | [16] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Induction Pathway

Caption: A simplified representation of a potential apoptosis induction pathway.

Anti-inflammatory Activity

Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][17]

In Vivo Anti-inflammatory Activity Data

| Compound ID | R Group | % Inhibition of Edema | Reference |

| 7a | Aryl/Alkyl | Significant activity | [18] |

| 8a | Substituted Phenyl | Potent activity | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping: Wistar rats are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each synthesized compound.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation: After one hour of drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anti-inflammatory Assay Workflow

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 5. connectjournals.com [connectjournals.com]

- 6. chemmethod.com [chemmethod.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. isres.org [isres.org]

- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on 1,2,4-triazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable physicochemical properties and versatile biological activities have rendered it a "privileged scaffold," a core molecular structure that is a recurring motif in a multitude of clinically successful drugs.[1][2] This guide offers a deep dive into the medicinal chemistry of 1,2,4-triazole derivatives, exploring their synthesis, mechanisms of action, structure-activity relationships (SAR), and diverse therapeutic applications, tailored for researchers and scientists in the field of drug development.

The Enduring Appeal of the 1,2,4-Triazole Core

The utility of the 1,2,4-triazole nucleus stems from a unique combination of chemical attributes that make it highly effective for molecular recognition and interaction with biological targets.[1]

-

Metabolic Stability: The aromatic nature of the triazole ring confers significant resistance to metabolic degradation, a crucial attribute for enhancing a drug candidate's in vivo half-life.[3]

-

Hydrogen Bonding Capability: The nitrogen atoms within the ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues in enzyme active sites and receptors.[3][4]

-

Dipole Character: The inherent polarity and dipole moment of the triazole ring can improve the solubility of drug molecules and enhance their binding affinity to biological targets.[1][5]

-

Bioisosterism: The 1,2,4-triazole moiety can act as a bioisostere for amide, ester, and carboxylic acid groups, allowing for the fine-tuning of a molecule's steric and electronic properties while maintaining or improving its biological activity.[1]

These fundamental properties have enabled the development of 1,2,4-triazole-containing drugs across a vast spectrum of diseases, from infectious diseases to cancer.[6][7]

Synthetic Strategies for 1,2,4-Triazole Derivatives

A robust and flexible synthetic toolkit is paramount for exploring the chemical space around the 1,2,4-triazole core. Several classical and modern methods are employed to construct this versatile heterocycle.

Key Synthetic Methodologies:

-

Pellizzari Reaction: This classic method involves the reaction of an amide with an acyl hydrazide to form 3,5-disubstituted-1,2,4-triazoles. It is a reliable and straightforward approach for certain substitution patterns.[8]

-

Einhorn–Brunner Reaction: This reaction provides a pathway to 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid.[8]

-

From Thiosemicarbazides: A common and versatile route involves the intermolecular cyclization of thiosemicarbazides in an alkaline medium, followed by acidification to yield 1,2,4-triazole-3-thiols. These thiol derivatives are valuable intermediates for further functionalization.

-

Modern Catalytic Methods: Recent advancements have introduced efficient copper-catalyzed one-pot methods for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, often using molecular oxygen as the oxidant.[9][10] These methods offer high yields and broad functional group tolerance.

-

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly accelerated the synthesis of 1,2,4-triazole derivatives, offering benefits such as reduced reaction times, higher yields, and environmentally friendly conditions.[11][12]

The choice of synthetic route is a critical decision in any drug discovery program. It is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. For instance, a copper-catalyzed approach might be selected for its efficiency and tolerance of diverse functional groups when building a large compound library for initial screening.

Caption: General workflow for the synthesis of a 1,2,4-triazole derivative library.

Therapeutic Applications and Mechanisms of Action

The broad utility of the 1,2,4-triazole scaffold is best illustrated by its successful application in various therapeutic areas.

Antifungal Agents

Perhaps the most well-known application of 1,2,4-triazoles is in the development of antifungal agents.[13] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[1][14]

-

Mechanism of Action: These "azole" antifungals act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][12] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 atom of the triazole ring coordinates to the heme iron atom in the active site of CYP51, while the substituted side chains provide additional binding interactions, leading to potent and selective inhibition.[14] The disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[12]

Caption: Mechanism of action of 1,2,4-triazole antifungal agents via inhibition of ergosterol biosynthesis.

-

Structure-Activity Relationship (SAR): For potent antifungal activity, key structural features have been identified. These often include a 2,4-dihalogenated phenyl ring separated from the triazole moiety by a two-carbon linker. Modifications to the side chains attached to this core structure have been extensively explored to optimize potency, spectrum of activity, and pharmacokinetic properties.[1][15]

Anticancer Agents

The 1,2,4-triazole nucleus is also a key component in several anticancer drugs.[16] This includes aromatase inhibitors like letrozole and anastrozole, which are used in the treatment of hormone-responsive breast cancer.[5]

-

Diverse Mechanisms of Action: The anticancer effects of 1,2,4-triazole derivatives are not limited to a single mechanism. They have been shown to act as:

-

Enzyme Inhibitors: Besides aromatase, derivatives have been designed to inhibit other key cancer-related enzymes such as kinases, topoisomerases, and carbonic anhydrases.[17][18]

-

Tubulin Polymerization Inhibitors: Some triazole compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[18]

-

Apoptosis Inducers: Many derivatives have demonstrated the ability to induce programmed cell death in various cancer cell lines through various signaling pathways.[16][19]

-

-

Structure-Activity Relationship (SAR): SAR studies for anticancer triazoles are highly target-dependent. For instance, in the design of tubulin inhibitors, specific aryl substitutions on the triazole ring are crucial for potent anti-proliferative activity.[18] The incorporation of sulfur, in the form of mercapto- or thione-substitutions, has also been shown to enhance the anticancer potency of some derivatives.[5][20]

| Compound Class | Target/Mechanism | Key SAR Observations | Cancer Cell Lines | Reference |

| Letrozole/Anastrozole | Aromatase Inhibition | Triazole N4 coordination to heme iron is critical. | Breast Cancer | [5] |

| 5-Aryl-3-phenylamino-1,2,4-triazoles | Tubulin Polymerization Inhibition | A 3-bromophenylamino moiety enhances activity. | Various (e.g., A431) | [18] |

| 1,2,4-Triazole-3-thione derivatives | Apoptosis Induction, Kinase Inhibition | Thione group and specific aryl substitutions enhance potency. | Breast, Liver, Lung | [5][19] |

| Fused Acridine-Triazoles | Cytotoxicity | The fused heterocyclic system shows potent activity. | Breast Cancer | [19] |

Other Therapeutic Areas

The versatility of the 1,2,4-triazole scaffold extends to numerous other therapeutic areas, including:

-

Antiviral: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole-3-carboxamide moiety.[2]

-

Antibacterial: Numerous derivatives have been synthesized and shown to possess significant activity against both Gram-positive and Gram-negative bacteria.[21]

-

Anti-inflammatory & Analgesic: Certain substitution patterns on the triazole ring have led to compounds with potent anti-inflammatory and analgesic properties.[22]

-

CNS Agents: The scaffold is present in drugs like alprazolam (anxiolytic) and rizatriptan (antimigraine), highlighting its ability to cross the blood-brain barrier and modulate CNS targets.[1][2]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: General Synthesis of a 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is a foundational method for creating key triazole intermediates.

-

Step 1: Synthesis of Thiosemicarbazide: To a solution of an appropriate aromatic hydrazine (10 mmol) in ethanol (50 mL), add carbon disulfide (12 mmol).

-

Step 2: Formation of Dithiocarbazate: Add a solution of potassium hydroxide (12 mmol) in water (10 mL) dropwise while keeping the temperature below 10°C. Stir the mixture for 2-3 hours at room temperature.

-

Step 3: Cyclization: Add hydrazine hydrate (20 mmol) to the reaction mixture.

-

Step 4: Reflux: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by the cessation of hydrogen sulfide evolution (use lead acetate paper).

-

Step 5: Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

-

Step 6: Acidification: Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6.

-

Step 7: Isolation: The precipitated solid product is collected by filtration, washed thoroughly with cold water, and dried.

-

Step 8: Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole-3-thione derivative.[23]

Rationale: This multi-step, one-pot procedure is highly efficient for generating the 4-amino-1,2,4-triazole-5-thione core, which is a versatile starting point for creating Schiff bases and other derivatives with potential biological activity.[23] The alkaline condition in the cyclization step is crucial for promoting the intramolecular condensation.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standard in vitro assay to determine the minimum inhibitory concentration (MIC) of a novel compound.

-

Step 1: Preparation of Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans) suspension according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Step 2: Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL).

-

Step 3: Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without compound) and a negative control (medium only).

-

Step 4: Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Step 5: Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a microplate reader.

Rationale: The broth microdilution method is a quantitative and reproducible assay that allows for the direct comparison of the potency of new derivatives against standard antifungal drugs like fluconazole. It is a critical first step in evaluating the potential of a new chemical entity as an antifungal agent.

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold continues to be a fertile ground for drug discovery.[1][24] Future research will likely focus on several key areas:

-

Novel Target Identification: Applying 1,2,4-triazole chemistry to novel and challenging biological targets beyond the classical examples.

-

Hybrid Molecules: Designing hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to achieve multi-target activity or improved selectivity.[25]

-

Combating Drug Resistance: Developing new derivatives that are active against drug-resistant strains of pathogens or cancer cells.[13]

-

Advanced Synthesis: Further refining synthetic methodologies to be more efficient, sustainable, and amenable to combinatorial chemistry and high-throughput synthesis.[26]

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japer.in [japer.in]

- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Therapeutic Importance of 1, 2, 4-Triazole: A Review | Semantic Scholar [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 11. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]

- 12. pnrjournal.com [pnrjournal.com]

- 13. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. isres.org [isres.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. isres.org [isres.org]

- 20. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 21. mdpi.com [mdpi.com]

- 22. ijpsr.com [ijpsr.com]

- 23. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Mechanism of action for triazole-based compounds

An In-depth Technical Guide to the Mechanism of Action for Triazole-Based Compounds

Abstract

Triazole-based compounds represent a cornerstone of modern antifungal therapy and agricultural fungicides. Their efficacy stems from a highly specific mechanism of action targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of triazole compounds. We will delve into their primary molecular target, the experimental methodologies used to elucidate their function, the structural basis for their inhibitory activity, and the mechanisms by which fungi can develop resistance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical class of antimicrobial agents.

Introduction: The Significance of Triazole Antifungals

Triazole antifungals are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[1] This chemical scaffold has proven remarkably effective in the treatment of a wide range of fungal infections, from superficial mycoses to life-threatening systemic diseases caused by pathogens such as Candida albicans and Aspergillus fumigatus.[1][2] The clinical success of triazoles like fluconazole, itraconazole, and voriconazole is largely due to their selective toxicity, targeting a fungal-specific pathway with minimal off-target effects in humans.[1][3] The core mechanism of action for these compounds is the inhibition of a key enzyme in the ergosterol biosynthesis pathway, leading to the disruption of fungal cell membrane integrity and function.[1][3]

The Primary Target: Lanosterol 14α-Demethylase (CYP51)

The principal target of triazole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene in yeasts and cyp51A/B in molds.[4] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1]

The Role of CYP51 in the Ergosterol Biosynthesis Pathway

Ergosterol is a critical component of the fungal plasma membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[5] The biosynthesis of ergosterol is a complex, multi-step process. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a rate-limiting step in the pathway.[6] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[3][7] This disruption of sterol composition severely compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[3][7]

Caption: The Ergosterol Biosynthesis Pathway and the Site of Triazole Inhibition.

Molecular Mechanism of CYP51 Inhibition

Triazole antifungals act as potent and specific inhibitors of CYP51.[1] The mechanism of inhibition involves the binding of the triazole ring to the heme iron atom at the active site of the enzyme.[8] Specifically, one of the nitrogen atoms of the triazole ring coordinates with the heme iron, preventing the binding and subsequent demethylation of the natural substrate, lanosterol.[6][8] This interaction is a non-competitive inhibition.[7]

The binding affinity of different triazole compounds to CYP51 is influenced by the interactions of their side chains with the amino acid residues lining the active site cavity.[9][10] These interactions are primarily hydrophobic in nature.[9][10] Triazoles can be broadly categorized into "short-tailed" (e.g., fluconazole, voriconazole) and "long-tailed" (e.g., itraconazole, posaconazole) agents.[10] The long-tailed triazoles tend to have stronger binding affinities due to their ability to form more extensive hydrophobic interactions within the CYP51 active site.[9][10]

A Secondary Mechanism of Action: HMG-CoA Reductase Regulation

Recent research has uncovered a secondary mechanism of action for triazoles that also impacts the ergosterol biosynthesis pathway.[5][11] Triazole-mediated inhibition of CYP51 leads to an accumulation of sterol intermediates.[11] This accumulation is sensed by HMG-CoA reductase (Hmg1), the rate-limiting enzyme at an earlier step in the pathway.[5][11] This leads to negative feedback regulation of Hmg1, further downregulating the entire ergosterol biosynthesis pathway.[5][11] Mutations in the sterol-sensing domain of Hmg1 can disrupt this feedback loop and contribute to triazole resistance.[5][11]

Experimental Elucidation of the Mechanism of Action

A variety of experimental techniques are employed to study the mechanism of action of triazole compounds. These methods are crucial for drug discovery and for understanding the basis of antifungal resistance.

In Vitro Enzyme Inhibition Assays

Directly measuring the inhibitory effect of a compound on the target enzyme is a fundamental step in characterizing its mechanism of action.